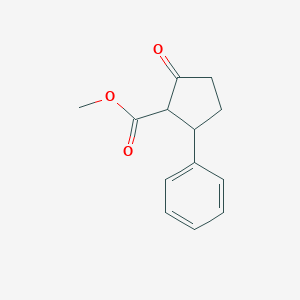

Methyl 2-oxo-5-phenylcyclopentane-1-carboxylate

Overview

Description

Methyl 2-oxo-5-phenylcyclopentane-1-carboxylate is an organic compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol . It is a cyclopentanone derivative, characterized by a phenyl group attached to the cyclopentane ring and a methyl ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-5-phenylcyclopentane-1-carboxylate can be achieved through several methods. One common approach involves the reaction of cyclopentanone with phenylmagnesium bromide to form 2-phenylcyclopentanone, which is then esterified with methanol in the presence of an acid catalyst to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-5-phenylcyclopentane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to achieve substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or diketones.

Reduction: Formation of alcohols.

Substitution: Formation of amides, esters, or other substituted derivatives.

Scientific Research Applications

Methyl 2-oxo-5-phenylcyclopentane-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 2-oxo-5-phenylcyclopentane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone and ester functional groups, which can participate in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-oxocyclopentanecarboxylate: Lacks the phenyl group, resulting in different reactivity and applications.

Methyl 3-oxo-6-phenylhexanoate: Contains a longer carbon chain, leading to variations in chemical behavior and uses.

Uniqueness

Methyl 2-oxo-5-phenylcyclopentane-1-carboxylate is unique due to its specific structural features, such as the phenyl group and the cyclopentane ring. These characteristics confer distinct reactivity patterns and make it valuable for specialized applications in research and industry .

Biological Activity

Methyl 2-oxo-5-phenylcyclopentane-1-carboxylate (CAS No. 125971-96-2) is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C12H12O3

- Molecular Weight : 220.22 g/mol

- Log P (octanol-water partition coefficient) : Indicates hydrophobicity, which affects bioavailability and permeability.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems. Below are some key findings:

Antiviral Activity

Recent studies have suggested that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of related compounds have shown significant inhibition of Hepatitis B Virus (HBV) replication in vitro, with effective concentrations around 10 µM . This suggests that this compound may also possess similar antiviral properties.

Cytotoxicity

The cytotoxic effects of this compound have been assessed using various cell lines. Research indicates that while some derivatives demonstrate promising antiviral activity, they also exhibit low cytotoxicity, making them potential candidates for therapeutic applications .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, molecular docking studies suggest that it may interact with specific viral proteins, inhibiting their function and thereby preventing viral replication .

QSAR Analysis

Quantitative Structure–Activity Relationship (QSAR) models have been employed to predict the biological activity of compounds related to this compound. These models utilize various molecular descriptors to correlate chemical structure with biological activity, providing insights into how structural modifications might enhance efficacy and reduce toxicity .

Table: Summary of Biological Activities

Properties

IUPAC Name |

methyl 2-oxo-5-phenylcyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-16-13(15)12-10(7-8-11(12)14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLLPGIDURYFKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576085 | |

| Record name | Methyl 2-oxo-5-phenylcyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87682-85-7 | |

| Record name | Methyl 2-oxo-5-phenylcyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.